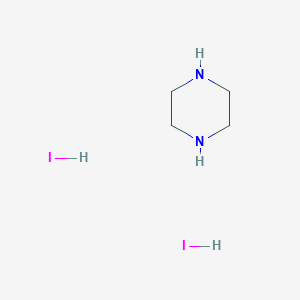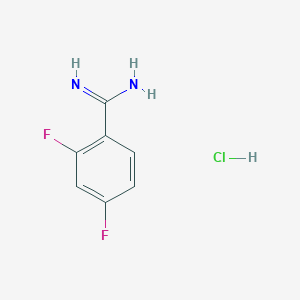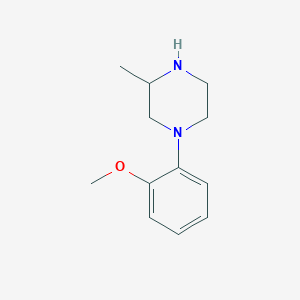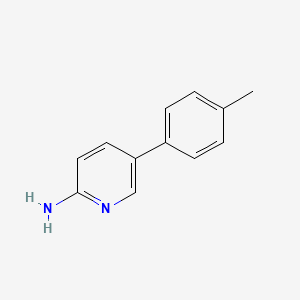![molecular formula C5H7BrN2S B1319517 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide CAS No. 365996-65-2](/img/structure/B1319517.png)
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide
Descripción general
Descripción
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide is a chemical compound with the molecular formula C5H7BrN2S . It is a solid substance .
Synthesis Analysis
A facile synthetic method of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole, which is a subunit of a potent factor Xa (fXa) inhibitor, has been developed . This new approach employs one-step cyclization from a diol and can be applied to the syntheses of other pyrrolidine-fused aromatic ring systems .Molecular Structure Analysis
The molecular structure of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide is represented by the linear formula C5H7BrN2S . The exact mass of the molecule is 205.95100 .Aplicaciones Científicas De Investigación
Anticoagulant Activity
This compound serves as a subunit of a potent factor Xa (fXa) inhibitor, which is crucial in the blood coagulation process. Its inhibition can prevent thrombosis, making it valuable in anticoagulant research .
Antitumor Properties
Derivatives of this compound have been found to exhibit antitumor activities. It’s being studied for its potential use in cancer treatment due to its ability to interfere with cell proliferation .
Antimicrobial and Antifungal Effects
The compound has shown promise in antimicrobial and antifungal applications, suggesting its use in developing new treatments for infections caused by bacteria and fungi .
Antiviral Capabilities
Research indicates that derivatives of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide may have antiviral activities, which could be significant in the creation of new antiviral drugs .
Antioxidant Activity
The compound is also being explored for its antioxidant properties, which could be beneficial in protecting cells from oxidative stress and related diseases .
Anti-inflammatory Use
Its anti-inflammatory potential makes it a candidate for the development of new anti-inflammatory medications, which could help treat various inflammatory disorders .
Synthesis of Pyrrolidine-Fused Aromatic Ring Systems
A novel synthetic method involving one-step cyclization from a diol has been developed using this compound, which can be applied to synthesize other pyrrolidine-fused aromatic ring systems .
Dual Inhibitors of Blood Coagulation Factors Xa and XIa
Derivatives of this compound act as both selective and dual inhibitors of Xa factors and XIa, providing high inhibition values for both factors. This dual action is particularly useful in the design of new anticoagulants .
Each application presents a unique avenue for scientific exploration and potential therapeutic use. The versatility of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide in various fields of medical research highlights its significance as a pharmacophore.
A Facile Synthesis of 5,6-Dihydro-4H-Pyrrolo[3,4-d]Thiazole Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-Pyrrolo Design, Synthesis, and Evaluation of New Hybrid Derivativesof 5,6-Dihydro-4H-Pyrrolo
Safety And Hazards
Direcciones Futuras
The development of new anticoagulants, including those based on 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide, is an area of active research . The compound’s role as a subunit of a potent factor Xa (fXa) inhibitor suggests potential applications in the treatment of cardiovascular diseases caused by blood coagulation system disorders .
Propiedades
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.BrH/c1-4-5(2-6-1)8-3-7-4;/h3,6H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQTYFGTCINSQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)SC=N2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593813 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,4-d][1,3]thiazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide | |
CAS RN |
365996-65-2 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,4-d][1,3]thiazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)


![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)
![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)

![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)
![4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B1319464.png)
![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)
![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)

